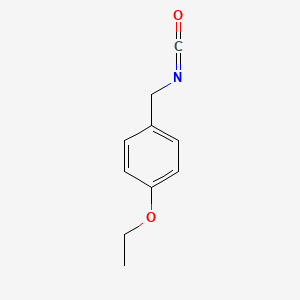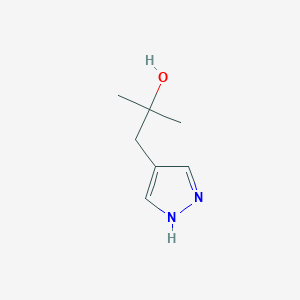
2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . . This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol typically involves the reaction of pyrazole derivatives with appropriate alkylating agents. One common method involves the alkylation of 1H-pyrazole with 2-chloro-2-methylpropan-1-ol under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the pyrazole ring can introduce various functional groups .
科学研究应用
2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol has several scientific research applications, including:
作用机制
The mechanism of action of 2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function . Further research is needed to fully elucidate the detailed mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
1H-Pyrazole-4-ethanol: Similar structure but lacks the methyl group at the 2-position.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a morpholine ring instead of the hydroxyl group.
4-(1H-Pyrazol-4-yl)butan-2-ol: Similar structure but with a longer carbon chain.
Uniqueness
2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol is unique due to the presence of both a pyrazole ring and a tertiary alcohol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H12N2O/c1-7(2,10)3-6-4-8-9-5-6/h4-5,10H,3H2,1-2H3,(H,8,9) |
InChI 键 |
YMRMFYNPORHESY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CNN=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13618423.png)

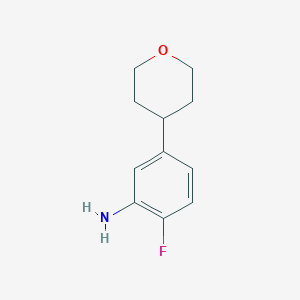
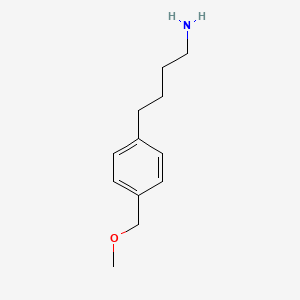
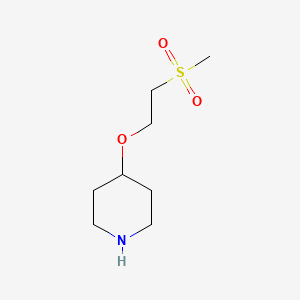
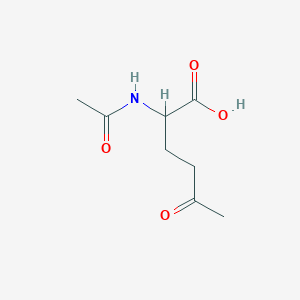
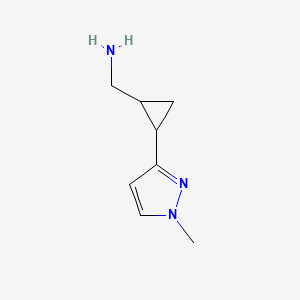

![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)
![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)
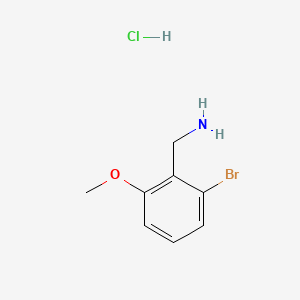
![Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)
